

A Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxybutyrate

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Compound of Interest

Compound Name: Ethyl 3-Hydroxybutyrate

Cat. No.: B7766542

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Abstract

Ethyl 3-hydroxybutyrate is a chiral ester of 3-hydroxybutyric acid, a ketone body with significant metabolic and signaling roles. As a precursor to 3-hydroxybutyrate, **ethyl 3-hydroxybutyrate** is of increasing interest in research and drug development, particularly in the context of metabolic diseases and muscle wasting conditions. This technical guide provides a comprehensive overview of the physicochemical properties of **ethyl 3-hydroxybutyrate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevant biological signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

Ethyl 3-hydroxybutyrate is a clear, colorless liquid with a fruity odor. Its key physicochemical properties are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₃	[1][2]
Molecular Weight	132.16 g/mol	[3]
Appearance	Clear colorless liquid	[3]
Boiling Point	170-175 °C at 760 mmHg	[3]
Density	1.017 g/mL at 25 °C	[3]
Refractive Index	n ₂₀ /D 1.420	[4]
Flash Point	77 °C (170.6 °F) - closed cup	[5]

Table 2: Solubility and Partitioning

Property	Value	Source
Water Solubility	Soluble	[6]
Solubility in Organic Solvents	Soluble in ethanol, ether, and chloroform	[7]
LogP	0.23	[6]

Table 3: Acid-Base Properties

Property	Value	Source
pKa (strongest acidic)	14.45 ± 0.20 (Predicted)	[1]

Table 4: Spectral Data

Spectral Data Type	Key Features	Source
¹ H NMR	See detailed spectrum for peak assignments.	
¹³ C NMR	See detailed spectrum for peak assignments.	
Mass Spectrometry (GC-MS)	Major fragments (m/z): 117, 103, 88, 73, 45, 43.	[3]
Infrared (IR) Spectroscopy	Characteristic peaks for O-H, C=O, and C-O stretching.	[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **ethyl 3-hydroxybutyrate**, based on established protocols.

Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate via Yeast Reduction

This protocol is adapted from a procedure in Organic Syntheses and describes the asymmetric reduction of ethyl acetoacetate using baker's yeast to yield the (S)-enantiomer.

Materials:

- Baker's yeast
- Sucrose
- Ethyl acetoacetate
- Water
- Celite
- Sodium chloride

- Ethyl ether
- Magnesium sulfate

Equipment:

- 4-L three-necked, round-bottomed flask
- Mechanical stirrer
- Bubble counter
- Sintered-glass funnel
- Rotary evaporator
- Distillation apparatus with a 10-cm Vigreux column

Procedure:

- In the 4-L flask, suspend 200 g of baker's yeast in 1.6 L of tap water.
- Add 300 g of sucrose and stir the mixture for 1 hour at approximately 30 °C.
- Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate.
- Stir the fermenting suspension for 24 hours at room temperature. Carbon dioxide evolution should be observed.
- Prepare a warm (approx. 40 °C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.
- One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
- Continue stirring for 50-60 hours at room temperature. Monitor the reaction for completion by gas chromatography.
- Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

- Wash the filter cake with 200 mL of water.
- Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.
- Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator at a bath temperature of 35 °C.
- Fractionally distill the residue under reduced pressure (12 mmHg). Collect the fraction boiling at 71-73 °C. This yields (S)-(+)-ethyl 3-hydroxybutanoate.

Gas Chromatography (GC) Analysis

This protocol provides a general framework for the analysis of **ethyl 3-hydroxybutyrate** by GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Specific parameters may need to be optimized for your instrument and application.

Instrumentation:

- Gas chromatograph with FID or MS detector
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

- Helium (carrier gas)
- **Ethyl 3-hydroxybutyrate** standard
- Solvent for sample dilution (e.g., ethyl acetate)

GC-FID/MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 20:1) or splitless, depending on concentration.
- Injection Volume: 1 µL
- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes
- Ramp: 10 °C/min to 180 °C
- Hold at 180 °C for 5 minutes
- Carrier Gas Flow Rate: 1 mL/min (Helium)
- FID Detector Temperature: 280 °C
- MS Transfer Line Temperature: 280 °C
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- MS Scan Range: m/z 40-200

Sample Preparation:

- Prepare a stock solution of **ethyl 3-hydroxybutyrate** in a suitable solvent (e.g., ethyl acetate).
- Create a series of calibration standards by diluting the stock solution.
- Dilute the sample to be analyzed to fall within the calibration range.
- Inject the standards and samples into the GC.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of **ethyl 3-hydroxybutyrate** using a UV detector.

Instrumentation:

- HPLC system with a UV detector

- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid
- **Ethyl 3-hydroxybutyrate** standard

HPLC Conditions:

- Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The ratio will need to be optimized, for example, 30:70 (v/v) Acetonitrile:Water.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 μ L
- Detection Wavelength: 210 nm
- Run Time: Approximately 10 minutes

Sample Preparation:

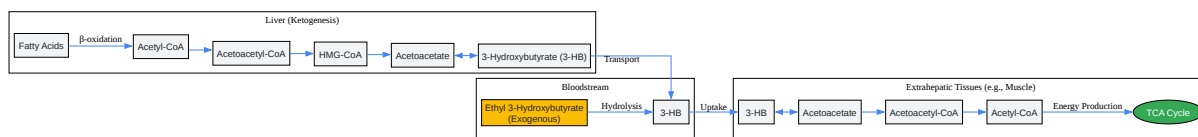
- Prepare a stock solution of **ethyl 3-hydroxybutyrate** in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
- Filter the sample through a 0.45 μ m syringe filter.
- Inject the standards and samples into the HPLC.

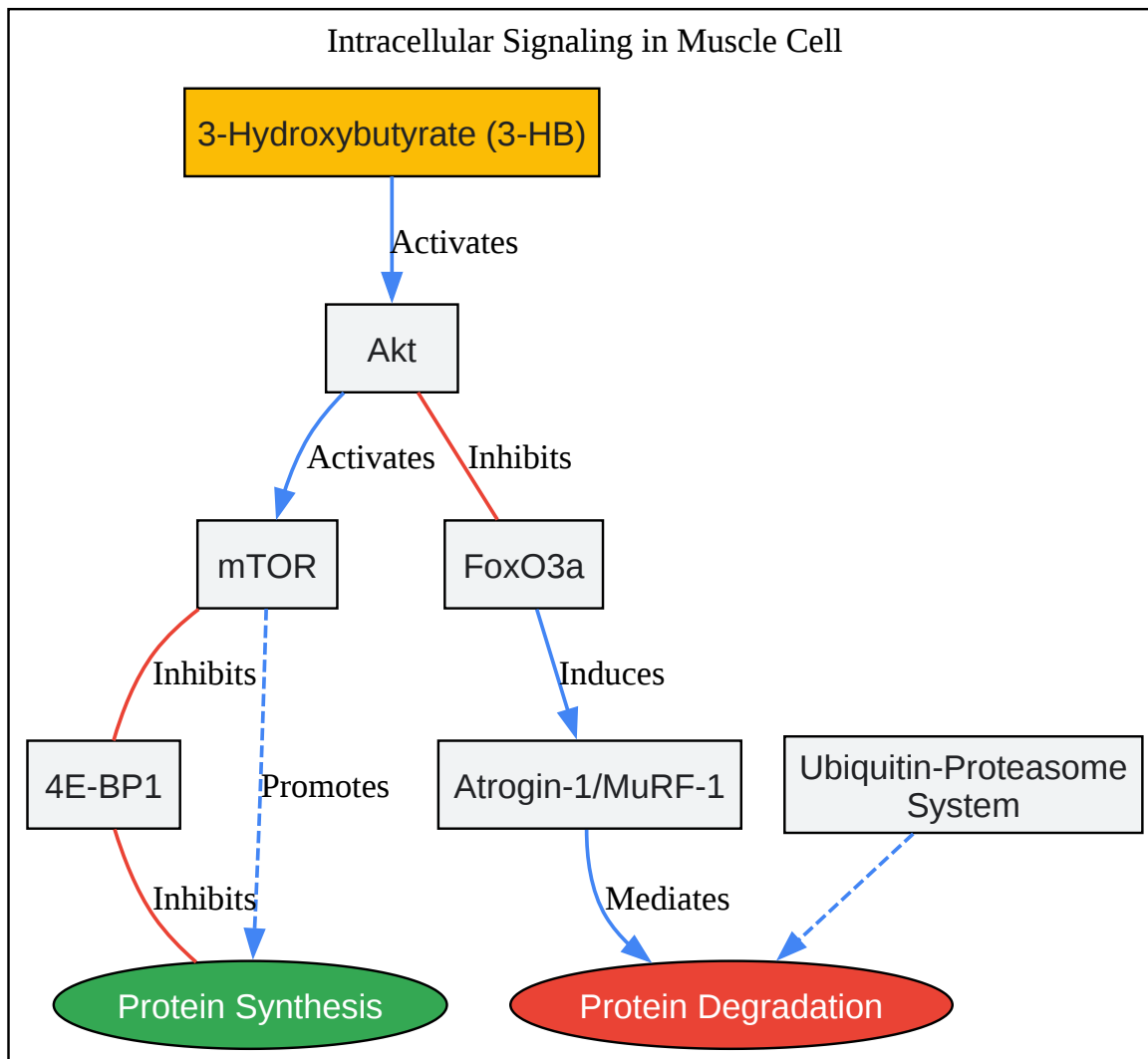
Signaling Pathways and Biological Relevance

Ethyl 3-hydroxybutyrate is readily hydrolyzed in vivo to 3-hydroxybutyrate (3-HB), a key ketone body. Therefore, the biological effects of **ethyl 3-hydroxybutyrate** are primarily mediated by 3-HB. Recent research has highlighted the role of 3-HB not just as an energy substrate, but also as a signaling molecule with therapeutic potential, particularly in the context of muscle atrophy.

Ketone Body Metabolism

The metabolic pathway illustrates the conversion of fatty acids to ketone bodies in the liver (ketogenesis) and their subsequent utilization in extrahepatic tissues (ketolysis). **Ethyl 3-hydroxybutyrate** serves as an exogenous source of 3-HB, bypassing the need for ketogenesis.





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